Isobutyl cyanoacetate

Description

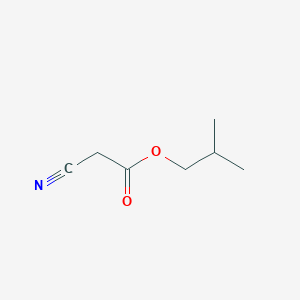

Structure

3D Structure

Properties

IUPAC Name |

2-methylpropyl 2-cyanoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-6(2)5-10-7(9)3-4-8/h6H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRGQEKKNLHJZGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6065424 | |

| Record name | Acetic acid, cyano-, 2-methylpropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13361-31-4 | |

| Record name | 2-Methylpropyl 2-cyanoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13361-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyl cyanoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013361314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-cyano-, 2-methylpropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, cyano-, 2-methylpropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyl cyanoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.097 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTYL CYANOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ID1WNZ1D0S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Isobutyl Cyanoacetate: Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of isobutyl cyanoacetate (B8463686), a key intermediate in various industrial and pharmaceutical syntheses.

Chemical Properties and Structure

Isobutyl cyanoacetate is a clear, colorless liquid.[1] Its fundamental chemical and physical properties are summarized in the tables below for easy reference.

Table 1: General Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₁NO₂ | [1][2] |

| Molecular Weight | 141.17 g/mol | [1][2] |

| Appearance | Clear, colorless liquid | [1] |

| Purity | >98.0% (GC) | [2] |

Table 2: Physical Properties of this compound

| Property | Value | Reference |

| Boiling Point | 112 °C (at 16 mmHg)[1], 223 °C (lit.)[3] | |

| Melting Point | -26 °C (lit.) | [3] |

| Density | 0.99 g/cm³[1], 0.993 g/cm³[3], 1.00 (Specific Gravity 20/20) | |

| Flash Point | 106 °C[1], 107 °C (lit.)[3] | |

| Refractive Index | 1.4212-1.4232[1], 1.42 | |

| Water Solubility | Immiscible | [1][3] |

| Vapor Pressure | 0.304 mmHg at 25°C | [1][3] |

| pKa | 2.84 ± 0.10 (Predicted) | [1] |

Structure and Nomenclature:

-

IUPAC Name: 2-methylpropyl cyanoacetate

-

Synonyms: CYANOACETIC ACID ISOBUTYL ESTER, IBCY, ISOBUTYRYL CYANOACETATE, 2-METHYLPROPYL CYANOACETATE[1]

-

CAS Number: 13361-31-4[1]

-

SMILES: CC(C)COC(=O)CC#N[2]

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis of this compound via Esterification:

A common method for the synthesis of this compound is the Fischer esterification of cyanoacetic acid with isobutyl alcohol in the presence of an acid catalyst.

-

Materials:

-

Cyanoacetic acid

-

Isobutyl alcohol

-

Sulfuric acid (catalyst)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dichloromethane (for extraction)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine isobutyl alcohol, cyanoacetic acid, and a catalytic amount of concentrated sulfuric acid.[4]

-

Heat the reaction mixture to reflux with continuous stirring.[4] The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete (typically after several hours), cool the mixture to room temperature.[4]

-

Transfer the mixture to a separatory funnel and add water to dissolve the unreacted alcohol and acid. The organic layer containing the ester will separate.

-

Wash the organic layer sequentially with water and then with a saturated sodium bicarbonate solution to neutralize the acidic catalyst.[4]

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.[4]

-

Filter to remove the drying agent, and purify the this compound by distillation under reduced pressure.[4]

-

Synthesis via Transesterification:

An alternative method involves the transesterification of a lower alkyl cyanoacetate (e.g., methyl or ethyl cyanoacetate) with isobutyl alcohol.

-

Materials:

-

Methyl or Ethyl cyanoacetate

-

Isobutyl alcohol

-

A suitable catalyst (e.g., dibutyltin (B87310) oxide)

-

-

Procedure:

-

Combine the lower alkyl cyanoacetate, an excess of isobutyl alcohol, and the catalyst in a reaction vessel equipped for distillation.

-

Heat the mixture to reflux. The lower boiling alcohol (methanol or ethanol) formed during the reaction is continuously removed by distillation to drive the equilibrium towards the product.[5]

-

Monitor the reaction until completion.

-

After cooling, the excess isobutyl alcohol and the catalyst are removed, and the resulting this compound is purified by vacuum distillation.

-

Reactivity and Applications

This compound serves as a versatile intermediate in organic synthesis, primarily due to the reactivity of the active methylene (B1212753) group and the nitrile functionality.

Key Reactions:

-

Knoevenagel Condensation: The active methylene group readily participates in Knoevenagel condensations with aldehydes and ketones to form a variety of substituted alkenes. This reaction is fundamental in the synthesis of many pharmaceuticals and other fine chemicals.

-

Michael Addition: The activated methylene group can also act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds.

Applications in Drug Development and Other Industries:

-

Pharmaceuticals: this compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[6][7] Its versatile reactivity allows for the construction of complex molecular frameworks found in many therapeutic agents.[8]

-

Agrochemicals: It is utilized in the formulation of pesticides and crop protection products.[6][7]

-

Cosmetics: The compound finds applications in cosmetic formulations, where it can contribute to product stability and efficacy.[6]

-

Chemical Synthesis: It is widely used as an intermediate in the synthesis of dyes, polymers, and adhesives.[6][7]

Caption: Major application areas of this compound.

Safety and Handling

This compound is classified as an irritant. It is important to handle this chemical with appropriate safety precautions.

-

Hazard Statements: Causes skin irritation (H315) and serious eye irritation (H319). May cause respiratory irritation.

-

Precautionary Statements:

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[9][10]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[3][9][10]

References

- 1. Cas 13361-31-4,this compound | lookchem [lookchem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. chemiepraktika.pbworks.com [chemiepraktika.pbworks.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. This compound Market: Future Outlook and Trends 2035 [wiseguyreports.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. fishersci.com [fishersci.com]

Isobutyl Cyanoacetate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of isobutyl cyanoacetate (B8463686), a key chemical intermediate. This document details its physical properties, experimental protocols for its synthesis and purification, and a visual representation of the synthetic workflow.

Core Physical and Chemical Data

Isobutyl cyanoacetate is a colorless liquid with the chemical formula C₇H₁₁NO₂.[1][2] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and research applications.

| Property | Value | Source |

| CAS Number | 13361-31-4 | [1][2] |

| Molecular Weight | 141.17 g/mol | [1][2] |

| Appearance | Clear, colorless liquid | [3] |

| Density | 0.99 g/mL | [3] |

| Boiling Point | 223 °C (lit.) | [1] |

| Melting Point | -26 °C (lit.) | [1] |

| Flash Point | 107 °C (lit.) | [1] |

| Water Solubility | Immiscible | [1][3] |

| Refractive Index | 1.4212 - 1.4232 | [3] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and purification of this compound, based on established chemical principles.

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound through the acid-catalyzed esterification of cyanoacetic acid with isobutanol.

Materials:

-

Cyanoacetic acid

-

Isobutanol

-

Sulfuric acid (concentrated)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine cyanoacetic acid and an excess of isobutanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours to drive the esterification to completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature.

-

Work-up: Transfer the cooled mixture to a separatory funnel. Add deionized water to dissolve the unreacted alcohol and catalyst.

-

Neutralization: Wash the organic layer sequentially with deionized water and a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Solvent Removal: Filter to remove the drying agent and remove the excess isobutanol under reduced pressure.

Purification by Fractional Distillation

The crude this compound obtained from the synthesis is purified by fractional distillation to yield a high-purity product.

Equipment:

-

Distillation flask

-

Fractionating column

-

Condenser

-

Receiving flask

-

Vacuum source (optional, for vacuum distillation)

Procedure:

-

Apparatus Setup: Assemble the fractional distillation apparatus.

-

Distillation: Heat the crude this compound in the distillation flask. Collect the fraction that distills at the known boiling point of this compound (112 °C at 16 mmHg or 223 °C at atmospheric pressure).[1][3]

-

Product Collection: Collect the purified this compound in a clean, dry receiving flask.

Synthesis and Purification Workflow

The following diagram illustrates the logical flow of the synthesis and purification process for this compound.

References

An In-depth Technical Guide to the Synthesis of Isobutyl Cyanoacetate from Cyanoacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of isobutyl cyanoacetate (B8463686) from cyanoacetic acid, a key reaction for professionals in chemical research and pharmaceutical development. The primary focus is on the Fischer-Speier esterification, detailing the reaction mechanism, experimental protocols, and purification methods. This document presents a comparative analysis of various catalytic systems, supported by quantitative data to inform process optimization. Detailed methodologies and visual diagrams of the reaction pathway and experimental workflow are included to ensure clarity and reproducibility.

Introduction

Isobutyl cyanoacetate is a valuable intermediate in organic synthesis, widely utilized in the production of pharmaceuticals, agrochemicals, and adhesives. Its synthesis from cyanoacetic acid and isobutanol is a fundamental esterification reaction. This guide offers an in-depth exploration of this process, with a focus on practical application and theoretical understanding for researchers and professionals in the field.

The Core Reaction: Fischer-Speier Esterification

The most common method for synthesizing this compound from cyanoacetic acid is the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of a carboxylic acid (cyanoacetic acid) and an alcohol (isobutanol) to form an ester (this compound) and water. The reaction is reversible, and therefore, strategies are often employed to drive the equilibrium towards the product side, such as using an excess of one reactant or removing water as it is formed.

Reaction Mechanism

The Fischer esterification proceeds through a series of protonation and nucleophilic attack steps, as illustrated below.

Experimental Protocols

This section provides detailed experimental methodologies for the synthesis of this compound using different catalytic systems.

Sulfuric Acid Catalyzed Synthesis

Concentrated sulfuric acid is a traditional and effective catalyst for this esterification.

Procedure:

-

To a four-necked flask equipped with a mechanical stirrer, condenser, and addition funnel, add 2-cyanoacetic acid (80 mmol) and isobutanol (360 mmol).[1]

-

Slowly add concentrated sulfuric acid (98%, 94 mmol) dropwise at room temperature.[1]

-

Heat the reaction mixture to 80-85°C and maintain for 16-18 hours.[1]

-

After cooling to room temperature, pour the mixture into a 20% sodium carbonate solution to neutralize the acid.[1]

-

Extract the product with dichloromethane.[1]

-

Wash the combined organic layers with water, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield the product.[1]

A yield of 60-70% can be expected from this procedure.[1] A patent for a similar process reports a yield of 86.5%.[2]

Alternative Catalysts

While sulfuric acid is effective, environmental and corrosion concerns have led to the exploration of alternative catalysts.

-

p-Toluenesulfonic Acid (p-TSA): A solid, less corrosive acid catalyst. A patent for the synthesis of isobutyl acetate (B1210297) (a similar ester) describes the use of a composite catalyst of sodium hydrogen sulfate and p-toluenesulfonic acid, achieving yields of up to 98.7%.[3]

-

Lewis Acids: Lewis acids like tin compounds have been shown to be effective catalysts for the transesterification of cyanoacetic esters, which is an alternative route to this compound.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of this compound under various conditions.

Table 1: Reactant and Catalyst Quantities

| Reactant/Catalyst | Molar Ratio (to Cyanoacetic Acid) | Reference |

| Isobutanol | 4.5 | [1] |

| Sulfuric Acid | 1.175 | [1] |

| NaHSO4:p-TSA (for Isobutyl Acetate) | 1:2 (molar ratio of catalysts) | [3] |

Table 2: Reaction Conditions and Yields

| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Sulfuric Acid | 80-85 | 16-18 | 60-70 | [1] |

| Sulfuric Acid | 105-130 | Not specified | 86.5 | [2] |

| NaHSO4/p-TSA (for Isobutyl Acetate) | 98-118 | Not specified | up to 98.7 | [3] |

Purification

Purification of the crude this compound is crucial to obtain a high-purity product. The typical workup involves neutralization, extraction, and distillation.

Workup and Extraction Workflow

Distillation

For higher purity, the crude product can be further purified by vacuum distillation. This compound has a boiling point of 116°C at 20 mmHg.[2]

Potential Side Reactions

Several side reactions can occur during the synthesis of this compound, potentially reducing the yield and purity of the final product.

-

Dehydration of Isobutanol: Under strong acid catalysis and heat, isobutanol can dehydrate to form isobutylene.

-

Dimerization/Polymerization of Cyanoacetic Acid: At elevated temperatures, cyanoacetic acid can undergo self-condensation reactions.

-

Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed to an amide or carboxylic acid under acidic conditions, although this is generally less favorable than esterification.

Careful control of reaction temperature and time is essential to minimize these side reactions.

Conclusion

The synthesis of this compound from cyanoacetic acid via Fischer-Speier esterification is a well-established and robust method. While sulfuric acid remains a common catalyst, the exploration of solid acid catalysts like p-toluenesulfonic acid and ion-exchange resins offers promising alternatives with environmental and practical benefits. A thorough understanding of the reaction mechanism, optimization of reaction conditions, and effective purification techniques are paramount for achieving high yields and purity, which are critical for its application in the pharmaceutical and fine chemical industries. This guide provides the foundational knowledge and practical protocols to aid researchers and professionals in this endeavor.

References

A Technical Guide to the Spectroscopic Analysis of Isobutyl Cyanoacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for isobutyl cyanoacetate (B8463686), a key organic intermediate. The document details predicted and comparative data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, it outlines detailed experimental protocols for these analytical techniques and presents a visual workflow of the spectroscopic analysis process.

Spectroscopic Data

The following sections present the anticipated spectroscopic data for isobutyl cyanoacetate. This data is derived from a combination of predictive models, analysis of its isomers such as n-butyl and tert-butyl cyanoacetate, and general spectroscopic principles.

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about its carbon-hydrogen framework.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show four distinct signals. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and cyano groups.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration |

| (CH₃)₂CH- | 0.95 | Doublet | 6H |

| (CH₃)₂CH- | 2.00 | Multiplet | 1H |

| -O-CH₂- | 4.05 | Doublet | 2H |

| -CO-CH₂-CN | 3.50 | Singlet | 2H |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound is predicted to display five signals, corresponding to each unique carbon atom in the molecule. General chemical shift tables suggest the approximate locations of these peaks.[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Chemical Shift (δ) ppm (Predicted) |

| (CH₃)₂CH- | 18.9 |

| (CH₃)₂CH- | 27.8 |

| -O-CH₂- | 72.5 |

| -CO-CH₂-CN | 25.0 |

| -CO-CH₂-CN | 114.5 |

| -C=O | 162.0 |

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound will be characterized by strong absorptions corresponding to the nitrile and ester carbonyl groups.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) (Predicted) | Intensity |

| C-H (alkane) stretch | 2870-2960 | Medium to Strong |

| C≡N (nitrile) stretch | 2250-2270 | Medium |

| C=O (ester) stretch | 1735-1750 | Strong |

| C-O (ester) stretch | 1100-1300 | Strong |

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The predicted mass spectral data for this compound is based on its molecular formula (C₇H₁₁NO₂) and common fragmentation patterns of esters.[2][3][4]

Table 4: Predicted Mass Spectrometry Data for this compound

| Adduct/Fragment | m/z (Predicted) | Notes |

| [M]⁺ | 141.08 | Molecular Ion |

| [M+H]⁺ | 142.09 | Protonated Molecule[2] |

| [M+Na]⁺ | 164.07 | Sodiated Adduct[2] |

| [M-C₄H₉]⁺ | 84.02 | Loss of the isobutyl group |

| [C₄H₉]⁺ | 57.07 | Isobutyl cation |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

-

Data Acquisition : Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). For ¹³C NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

-

Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Sample Preparation : As this compound is a liquid, a neat spectrum can be obtained. Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Data Acquisition : Place the salt plate assembly in the sample holder of an FTIR spectrometer. Record the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be recorded first and automatically subtracted from the sample spectrum.

-

Data Analysis : Identify the characteristic absorption bands and compare them with known correlation tables to confirm the presence of the expected functional groups.

-

Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent, such as methanol (B129727) or acetonitrile.

-

Data Acquisition : Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, the sample is vaporized and bombarded with electrons, leading to ionization and fragmentation. For ESI, the solution is sprayed through a charged capillary to form ions. The mass analyzer separates the ions based on their mass-to-charge ratio.

-

Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. The fragmentation pattern can provide valuable structural information.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the spectroscopic analysis of this compound.

References

Isobutyl cyanoacetate reactivity and functional groups

An In-depth Technical Guide to the Reactivity and Functional Groups of Isobutyl Cyanoacetate (B8463686)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobutyl cyanoacetate (C₇H₁₁NO₂) is a versatile organic compound characterized by the presence of three key functional groups: an isobutyl ester, a nitrile, and an active methylene (B1212753) group. This unique combination of functionalities makes it a valuable building block in organic synthesis, particularly for the construction of complex molecules and heterocyclic systems relevant to medicinal chemistry and drug development. This guide provides a comprehensive overview of the physicochemical properties, functional group reactivity, and synthetic applications of this compound, supplemented with detailed experimental protocols and reaction mechanisms.

Physicochemical and Spectral Properties

This compound is a clear, colorless liquid at room temperature.[1] Its physical and chemical properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₁₁NO₂ | [1] |

| Molecular Weight | 141.17 g/mol | [1] |

| Appearance | Clear colourless liquid | [1] |

| Boiling Point | 112 °C (at 16 mmHg) | [1] |

| Density | 0.99 g/cm³ | [1] |

| Refractive Index | 1.4212 - 1.4232 | [1] |

| Water Solubility | Immiscible | [1] |

| CAS Number | 13361-31-4 |[1] |

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic methods. The expected spectral features are outlined below.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Functional Group | Expected Chemical Shift / Wavenumber |

|---|---|---|

| FTIR | C≡N (Nitrile) | ~2250 cm⁻¹ |

| C=O (Ester) | ~1740-1750 cm⁻¹ | |

| C-O (Ester) | ~1250-1000 cm⁻¹ | |

| ¹H NMR | -CH₂-CN (Methylene) | ~3.5 ppm (singlet) |

| -O-CH₂- (Ester) | ~3.9 ppm (doublet) | |

| -CH-(CH₃)₂ (Isobutyl) | ~2.0 ppm (multiplet) | |

| -(CH₃)₂ (Isobutyl) | ~0.9 ppm (doublet) | |

| ¹³C NMR | C=O (Ester) | ~165 ppm |

| C≡N (Nitrile) | ~115 ppm | |

| -O-CH₂- (Ester) | ~72 ppm | |

| -CH₂-CN (Methylene) | ~25 ppm | |

| -CH-(CH₃)₂ (Isobutyl) | ~27 ppm |

| | -(CH₃)₂ (Isobutyl) | ~19 ppm |

Core Functional Groups and Reactivity

The synthetic utility of this compound is derived from the distinct reactivity of its three functional groups. The interplay between the electron-withdrawing nitrile and ester groups renders the central methylene protons acidic, making this position the primary site of reactivity.

Caption: Key functional groups of this compound.

The Active Methylene Group: A Versatile Nucleophile

The protons on the carbon atom situated between the nitrile and carbonyl groups (the α-carbon) are significantly acidic (pKa ≈ 11 in DMSO for ethyl cyanoacetate) due to the resonance stabilization of the resulting carbanion. This allows for easy deprotonation by mild bases to form a potent nucleophile, which is central to its most important reactions.

This reaction involves the base-catalyzed condensation of the active methylene group with an aldehyde or ketone, followed by dehydration to yield an electron-deficient alkene.[2][3] The products are valuable intermediates for synthesizing pharmaceuticals and other fine chemicals.[4] Yields for this reaction are typically high.[4]

Caption: General mechanism of the Knoevenagel condensation.

The carbanion derived from this compound can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds (Michael acceptors) in a conjugate fashion (1,4-addition).[5][6] This reaction is a powerful method for forming carbon-carbon bonds and constructing 1,5-dicarbonyl or related structures.[7] High yields have been reported for Michael additions involving chalcones.[8]

Caption: Logical workflow of the Michael addition reaction.

The nucleophilic α-carbon can be readily alkylated or acylated using alkyl halides or acyl halides, respectively. This reaction provides a straightforward route to α-substituted cyanoacetates, which are precursors to substituted carboxylic acids and ketones.[5][9]

Reactivity of the Nitrile and Ester Groups

While the active methylene group dominates the reactivity, the nitrile and ester functionalities can also be transformed under appropriate conditions.

-

Hydrolysis: Both the ester and nitrile groups can be hydrolyzed under acidic or basic conditions.[10] Ester hydrolysis yields cyanoacetic acid, while complete hydrolysis of both groups followed by heating typically leads to decarboxylation, affording a substituted carboxylic acid. This is a key step in the cyanoacetic ester synthesis pathway.[9]

-

Reduction: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

-

Decarboxylation: Substituted cyanoacetic esters can undergo decarboxylation, often under thermal conditions in the presence of salts like LiCl in wet DMSO (Krapcho decarboxylation), to yield a substituted nitrile.[9]

Quantitative Data Summary

The yield of reactions involving this compound is generally high, though it depends on the specific substrates, catalysts, and conditions employed.

Table 3: Representative Reaction Yields

| Reaction Type | Substrates | Catalyst / Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Esterification | 2-Cyanoacetic acid, Isobutanol | H₂SO₄, 80-85°C | 60-70 | [11] |

| Knoevenagel | Benzaldehyde (B42025), Ethyl Cyanoacetate* | Cu─Mg─Al LDH, 80°C | 95 | [4] |

| Michael Addition | Chalcone, n-Butylamine* | Surfactant, H₂O, RT | 98 | [8] |

| Alkylation | Anisole (B1667542), Benzyl (B1604629) Bromide* | ZIF-8 Catalyst | >99 (Conversion) | [5][12] |

Note: Data for structurally similar reactants (ethyl cyanoacetate, other Michael donors/acceptors, and Friedel-Crafts alkylation) are provided as representative examples of the reaction class.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of the title compound from cyanoacetic acid and isobutyl alcohol.[11]

Caption: Experimental workflow for the synthesis of this compound.

Methodology:

-

Charging the Reactor: To a 1-liter, four-necked flask equipped with a mechanical stirrer, addition funnel, and reflux condenser, add 2-cyanoacetic acid (80 mmol) and isobutanol (360 mmol).[11]

-

Catalyst Addition: Charge the addition funnel with concentrated sulfuric acid (98%, 94 mmol) and add it dropwise to the reaction mixture at room temperature.[11]

-

Reaction: Heat the reaction mixture to maintain a temperature between 80-85°C for 16–18 hours.[11]

-

Work-up: Allow the mixture to cool to room temperature and then pour it into a 20% aqueous sodium carbonate solution to neutralize the acid.[11]

-

Extraction: Extract the aqueous mixture with dichloromethane. Combine the organic layers.[11]

-

Purification: Wash the combined organic layer with water, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product. The reported yield is in the 60-70% range.[11]

General Protocol for Knoevenagel Condensation with Benzaldehyde

This protocol is a representative procedure adapted from known methods for cyanoacetate esters.[2]

Methodology:

-

Setup: In a round-bottom flask, dissolve benzaldehyde (1 equivalent) and this compound (1 equivalent) in ethanol.

-

Catalysis: Add a catalytic amount of a weak base, such as piperidine (B6355638) or L-proline, to the solution.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC). The reaction is often complete within a few hours.

-

Isolation: Upon completion, the product often precipitates from the solution. It can be isolated by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified by extraction or recrystallization. Excellent yields are typically obtained.[4]

Conclusion

This compound is a highly adaptable and reactive intermediate for organic synthesis. The acidity of its α-methylene protons enables a wide range of C-C bond-forming reactions, including the Knoevenagel condensation and Michael addition, which are fundamental transformations in the synthesis of complex organic molecules. Its utility, combined with the potential for subsequent modifications of the ester and nitrile groups, solidifies its role as a key building block for professionals in chemical research and drug development.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. benchchem.com [benchchem.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 10. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]

- 11. researchgate.net [researchgate.net]

- 12. View of Friedel-crafts alkylation of anisole and benzyl bromide using ZIF-8 as an efficient catalyst [vjol.info.vn]

An In-depth Technical Guide to the Safety and Handling of Isobutyl Cyanoacetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for isobutyl cyanoacetate (B8463686), a key reagent in various chemical syntheses. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

Understanding the physical and chemical properties of a substance is the first step in safe handling. Isobutyl cyanoacetate is a colorless to almost colorless, transparent liquid.[1][2] Key quantitative data are summarized below.

| Property | Value | Source |

| CAS Number | 13361-31-4 | [1][2][3] |

| EC Number | 236-422-9 | [1][2] |

| Molecular Formula | C7H11NO2 | [1][3] |

| Molecular Weight | 141.17 g/mol | [1][3] |

| Physical State | Colorless transparent liquid | [1] |

| Boiling Point | 223°C (lit.) | [1] |

| Melting Point | -26°C (lit.) | [1] |

| Flash Point | 107°C (lit.) | [1] |

| Specific Gravity | 0.993 - 1.00 | [1][3] |

| Vapor Pressure | 0.304 mmHg at 25°C | [1] |

| Water Solubility | Immiscible | [1] |

| Refractive Index | 1.42 | [3] |

Hazard Identification and Toxicity

This compound is classified as a hazardous substance. It is crucial to understand its potential health effects to implement appropriate safety measures.

Hazard Statements:

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

-

P271: Use only outdoors or in a well-ventilated area.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][4]

| Hazard | Description | GHS Classification |

| Eye Irritation | Causes serious eye irritation.[4] | Eye Irrit. 2A[5] |

| Skin Irritation | Causes skin irritation.[4] | Skin Irrit. 2 |

| Respiratory Irritation | May cause respiratory irritation.[4] | STOT SE 3 |

| Acute Toxicity (Oral) | No data available for this compound. For the analog isobutyl acetate, the oral LD50 in rabbits is 4.763 g/kg and >15 g/kg in rats.[6] | Data not available |

| Acute Toxicity (Dermal) | No data available for this compound. For the analog isobutyl acetate, the dermal LD50 in rabbits is >5 g/kg to >17.4 g/kg.[6] | Data not available |

| Acute Toxicity (Inhalation) | No data available for this compound. For the analog isobutyl acetate, the LCLo in rats is 8000 ppm over 4 hours.[6][7] | Data not available |

Experimental Protocols: Emergency Procedures

Detailed methodologies for emergency response are critical for mitigating exposure and injury.

3.1 First Aid Measures

The following protocols should be followed immediately upon exposure.

-

General Advice: In all cases of doubt, or when symptoms persist, seek medical advice.[8] Show the safety data sheet to the doctor in attendance.[9]

-

If Inhaled:

-

In Case of Skin Contact:

-

In Case of Eye Contact:

-

If Swallowed:

3.2 Firefighting Measures

This compound is a combustible liquid.

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

-

Unsuitable Extinguishing Media: Avoid using a solid water stream as it may scatter and spread the fire.

-

Specific Hazards Arising from the Chemical: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion, including carbon monoxide and carbon dioxide.[10][11][13] Vapors may be heavier than air and can travel to a source of ignition and flash back.[10][11][13][14]

-

Protective Equipment and Precautions for Firefighters:

3.3 Accidental Release Measures

Prompt and appropriate action is necessary to control spills.

-

Personal Precautions:

-

Evacuate personnel to a safe area.[4]

-

Eliminate all ignition sources (no smoking, flares, sparks, or flames).[15][16][17][18]

-

Avoid breathing vapors, mist, or gas.[1][4] Avoid contact with skin and eyes.[1][4]

-

Wear appropriate personal protective equipment (PPE), including chemical-impermeable gloves, safety goggles, and a respirator if ventilation is inadequate.[1][4][17]

-

-

Environmental Precautions:

-

Methods for Containment and Cleaning Up:

Visualized Workflows and Pathways

The following diagrams illustrate key safety and handling procedures.

Caption: Safe Handling and Storage Workflow.

Caption: First Aid Decision Pathway.

Caption: Emergency Spill Response Procedure.

References

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. This compound | 13361-31-4 | TCI EUROPE N.V. [tcichemicals.com]

- 3. labproinc.com [labproinc.com]

- 4. echemi.com [echemi.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 7. tcichemicals.com [tcichemicals.com]

- 8. chemos.de [chemos.de]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 14. ISOBUTYL ACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 15. files-backend.assets.thrillshare.com [files-backend.assets.thrillshare.com]

- 16. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 17. elan-chemical.com [elan-chemical.com]

- 18. spectrumchemical.com [spectrumchemical.com]

An In-depth Technical Guide to Isobutyl Cyanoacetate: Synonyms, Properties, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobutyl cyanoacetate (B8463686) is a valuable chemical intermediate, prized for its utility in the synthesis of a diverse range of organic compounds. This guide provides a comprehensive overview of its synonyms and alternative names, detailed physical and spectroscopic properties, and explicit experimental protocols for its synthesis and purification. Furthermore, this document elucidates the mechanism of the Knoevenagel condensation, a key reaction where isobutyl cyanoacetate serves as a crucial reactant, and presents a visual workflow for its laboratory preparation. This technical resource is intended to support researchers and professionals in chemistry and drug development in the effective utilization of this versatile compound.

Nomenclature: Synonyms and Alternative Names

To ensure clarity and facilitate comprehensive literature and database searches, it is essential to be familiar with the various names attributed to this compound. The compound is systematically named as the isobutyl ester of cyanoacetic acid.

A comprehensive list of its synonyms and alternative identifiers is provided below:

-

Systematic Name: Isobutyl 2-cyanoacetate

-

Common Synonyms:

-

Cyanoacetic acid isobutyl ester[1]

-

2-Cyanoacetic acid isobutyl ester

-

Isobutyl cyanoethanoate

-

-

Other Names:

-

Acetic acid, cyano-, 2-methylpropyl ester

-

2-Methylpropyl cyanoacetate

-

-

CAS Registry Number: 13361-31-4

It is crucial to distinguish this compound from the structurally similar but chemically distinct isobutyl cyanoacrylate (CAS No. 1069-55-2). The latter is a monomer used in the formulation of instant adhesives and has applications in medicine as a tissue adhesive. This guide focuses exclusively on this compound.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of this compound is fundamental for its handling, characterization, and use in synthesis.

Physical Properties

The key physical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₇H₁₁NO₂ |

| Molecular Weight | 141.17 g/mol |

| Appearance | Clear, colorless liquid |

| Boiling Point | 116 °C at 20 mmHg[1] |

| Density | 0.998 g/cm³ at 25 °C[1] |

| Refractive Index (n²⁰/D) | 1.4243[1] |

| Purity (typical) | >98% (by GC) |

Spectroscopic Data

The following tables provide predicted and literature-derived spectroscopic data for the characterization of this compound.

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.0 | Doublet | 2H | -O-CH₂ -CH(CH₃)₂ |

| ~3.4 | Singlet | 2H | NC-CH₂ -COO- |

| ~1.9 | Nonet | 1H | -O-CH₂-CH (CH₃)₂ |

| ~0.9 | Doublet | 6H | -O-CH₂-CH(CH₃ )₂ |

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~165 | C =O (Ester) |

| ~115 | C ≡N (Nitrile) |

| ~72 | -O-C H₂- |

| ~28 | -C H(CH₃)₂ |

| ~25 | NC-C H₂-COO- |

| ~19 | -CH(C H₃)₂ |

Table 4: Characteristic FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~2960 | C-H stretch (alkane) |

| ~2250 | C≡N stretch (nitrile) |

| ~1740 | C=O stretch (ester) |

| ~1250 | C-O stretch (ester) |

Table 5: Predicted Mass Spectrum Fragmentation

| m/z | Fragment |

| 141 | [M]⁺ (Molecular ion) |

| 85 | [M - C₄H₈]⁺ |

| 57 | [C₄H₉]⁺ (Isobutyl cation) |

| 41 | [CH₂CN]⁺ |

Experimental Protocols

This section provides detailed methodologies for the synthesis and purification of this compound.

Synthesis of this compound via Fischer Esterification

This protocol is adapted from a patented procedure and describes the synthesis from cyanoacetic acid and isobutanol.[1]

Materials:

-

Dehydrated cyanoacetic acid-salt slurry

-

Isobutanol (approx. 8 molar equivalents)

-

98% Sulfuric acid (0.10 mol per mol of cyanoacetic acid)

-

25% Sodium carbonate (soda ash) solution

-

Water

Equipment:

-

Reaction kettle equipped with a mechanical stirrer and an efficient distillation column with a condenser and water receiver

-

Heating mantle

-

Separatory funnel

-

Vacuum distillation apparatus

Procedure:

-

To a dehydrated 4-gram mole batch of cyanoacetic acid-salt slurry, add 600 grams (approximately 8 molar equivalents) of isobutanol with agitation.[1]

-

To the isobutanol-acid-salt slurry, add 30.5 grams of 98% sulfuric acid with continued agitation. The total catalyst concentration should be 0.10 mol per mol of cyanoacetic acid.[1]

-

Heat the reaction mixture to a temperature range of 105 to 130 °C. The reaction is carried out with vigorous agitation to keep the salts suspended.[1]

-

Continue the esterification, removing the water formed by distillation, until no more water distills over at a kettle temperature of 130 °C.[1]

-

Once the reaction is complete, cool the mixture to 80 °C.

-

Strip off the excess isobutanol under reduced pressure (100 mm Hg) up to a maximum kettle temperature of 120 °C.[1]

-

To the resulting isobutanol-free ester-salt slurry, add sufficient water to dissolve the salts.[1]

-

Neutralize the slurry with a 25% sodium carbonate solution.

-

Allow the ester and water layers to separate in a separatory funnel.

-

Collect the organic (ester) layer.

Purification by Vacuum Distillation

Equipment:

-

Vacuum distillation apparatus

-

Heating mantle

-

Cold trap

Procedure:

-

Transfer the crude this compound to a round-bottom flask suitable for distillation.

-

Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed.

-

Apply a vacuum to the system.

-

Gently heat the flask.

-

Collect the fraction that distills at 116 °C at 20 mmHg.[1] The purified this compound should be a clear, colorless liquid.

Chemical Reactivity and Applications

This compound is a key building block in organic synthesis, primarily due to the reactivity of its active methylene (B1212753) group.

The Knoevenagel Condensation

A prominent application of this compound is its use as a nucleophile in the Knoevenagel condensation. This reaction involves the condensation of an active hydrogen compound (in this case, this compound) with a carbonyl group (from an aldehyde or ketone), typically catalyzed by a weak base. The initial addition is followed by a dehydration reaction to yield an α,β-unsaturated product.

The general mechanism involves the following steps:

-

Deprotonation of the active methylene group of this compound by a base to form a stabilized carbanion (enolate).

-

Nucleophilic attack of the carbanion on the carbonyl carbon of the aldehyde or ketone.

-

Protonation of the resulting alkoxide.

-

Dehydration of the β-hydroxy intermediate to form the final α,β-unsaturated product.

Visualizations

The following diagrams, rendered in DOT language, illustrate the experimental workflow for the synthesis of this compound and the mechanism of the Knoevenagel condensation.

Caption: Experimental workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide on Isobutyl Cyanoacetate

This guide provides core technical data on isobutyl cyanoacetate (B8463686), a key reagent in various chemical syntheses. The information is tailored for researchers, scientists, and professionals engaged in drug development and other scientific fields.

Core Molecular Data

The fundamental molecular properties of isobutyl cyanoacetate are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.

| Property | Value | Citations |

| Molecular Formula | C₇H₁₁NO₂ | [1][2][3][4] |

| Molecular Weight | 141.17 g/mol | [1][2][3][4] |

| Monoisotopic Mass | 141.07898 Da | [5] |

As this guide focuses on the fundamental molecular weight and formula of this compound, detailed experimental protocols for its synthesis or use are beyond the current scope. Similarly, signaling pathways are not relevant to the intrinsic chemical properties of this compound. For information on experimental applications, please refer to specific research publications.

References

A Technical Guide to the Solubility of Isobutyl Cyanoacetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of isobutyl cyanoacetate (B8463686), a key intermediate in various chemical syntheses. Understanding its solubility is critical for process design, reaction optimization, and purification in pharmaceutical and chemical research. This document details its solubility profile, outlines experimental protocols for solubility determination, and illustrates the key factors influencing its dissolution in organic media.

Quantitative Solubility Data

For research and process development, it is imperative to experimentally determine the solubility of isobutyl cyanoacetate in the specific solvents being considered. A generalized protocol for this determination is provided in the subsequent section.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | Soluble | The polar hydroxyl group of alcohols can interact with the polar cyano and ester groups of this compound. |

| Ketones | Acetone, Methyl Ethyl Ketone | Soluble | The polar carbonyl group of ketones can engage in dipole-dipole interactions with this compound. |

| Esters | Ethyl Acetate, Butyl Acetate | Soluble | As an ester itself, this compound is expected to be miscible with other simple esters due to similar intermolecular forces. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | The ether oxygen can act as a hydrogen bond acceptor for any potential interactions. |

| Halogenated Hydrocarbons | Dichloromethane, Chloroform | Soluble | These solvents can dissolve a wide range of organic compounds. |

| Aromatic Hydrocarbons | Toluene, Benzene | Moderately Soluble | The non-polar nature of these solvents may lead to moderate solubility, primarily through van der Waals interactions. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Sparingly Soluble | The significant difference in polarity between the highly non-polar solvent and the more polar solute likely results in poor solubility. |

| Water | Immiscible[1][2] | The hydrophobic isobutyl group and the overall organic nature of the molecule limit its solubility in water. |

Experimental Protocol for Solubility Determination

The following section details a standardized gravimetric method for the experimental determination of this compound solubility in an organic solvent. This method is reliable and can be adapted for various solvent and temperature conditions.

Principle

The gravimetric method involves preparing a saturated solution of the solute (this compound) in a specific solvent at a constant temperature. A known mass of the saturated solution is then taken, the solvent is evaporated, and the mass of the remaining solute is determined.

Materials and Apparatus

-

This compound (high purity)

-

Selected Organic Solvent (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker bath or magnetic stirrer with hotplate

-

Temperature probe

-

Glass vials with airtight seals

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Drying oven

-

Desiccator

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

-

-

Sample Collection:

-

Once equilibrium is reached, stop the agitation and allow the excess solid to settle.

-

Carefully draw a sample of the clear supernatant using a pre-warmed syringe to avoid premature crystallization.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Immediately seal the vial containing the filtered saturated solution and record the total mass.

-

Place the vial with the lid partially open in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound. The oven temperature should be well below the boiling point of this compound (223°C at 760 mmHg)[1].

-

Continue drying until a constant mass of the solute is achieved.

-

Cool the vial in a desiccator to room temperature before re-weighing.

-

Data Calculation

The solubility (S) can be expressed in various units, such as g/100 g of solvent or mol/L.

-

Mass of the saturated solution (m_solution): (Mass of vial + solution) - (Mass of empty vial)

-

Mass of the solute (m_solute): (Mass of vial + dry solute) - (Mass of empty vial)

-

Mass of the solvent (m_solvent): m_solution - m_solute

Solubility in g/100 g of solvent:

S = (m_solute / m_solvent) * 100

Visualization of Factors Influencing Solubility

The solubility of an ester like this compound in an organic solvent is governed by a complex interplay of factors related to the solute, the solvent, and the experimental conditions. The following diagram illustrates these logical relationships.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Isobutyl Cyanoacetate (B8463686) as a Building Block in Organic Synthesis

Introduction

Isobutyl cyanoacetate (CAS No: 13361-31-4) is a versatile organic compound that serves as a crucial building block in modern synthetic chemistry.[1] Characterized by an ester and a nitrile functional group, its true synthetic power lies in the active methylene (B1212753) group situated between these two electron-withdrawing moieties. This structural feature imparts significant reactivity, making it an indispensable precursor for the construction of complex molecular architectures, particularly in the synthesis of pharmaceuticals, agrochemicals, and other high-value chemical products.[2][3] This guide provides a comprehensive overview of its properties, core reactivity, and applications in key synthetic transformations.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a reagent is fundamental for its effective and safe use in the laboratory.

Physical and Chemical Properties

The key properties of this compound are summarized below. Data has been aggregated from multiple sources to provide a comprehensive overview.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₁NO₂ | [4][5][6] |

| Molecular Weight | 141.17 g/mol | [4][5][6] |

| CAS Number | 13361-31-4 | [4][5] |

| Appearance | Clear, colorless liquid | [5][6][7] |

| Boiling Point | 223 °C (lit.) / 112 °C @ 16 mmHg | [4][5] |

| Melting Point | -26 °C (lit.) | [4] |

| Flash Point | 106 - 107 °C (lit.) | [4][5] |

| Density | 0.99 - 0.993 g/cm³ | [4][5] |

| Refractive Index | 1.4212 - 1.4232 | [5] |

| Water Solubility | Immiscible | [4][5] |

| Purity | >98.0% (GC) | [6][7][8] |

Safety and Handling

This compound requires careful handling in a well-ventilated area.[4] Standard personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn.[4][9] It should be stored in a tightly closed container in a cool, dry place, away from sources of ignition.[4] In case of skin contact, wash thoroughly with water.[9] If it comes into contact with eyes, rinse cautiously with water for several minutes.[4]

Core Reactivity and Synthetic Potential

The synthetic utility of this compound stems from its unique electronic structure. The electron-withdrawing nature of both the cyano (-CN) and the ester (-COOR) groups increases the acidity of the adjacent methylene (-CH₂-) protons. This allows for easy deprotonation by a mild base to form a stabilized carbanion (enolate), which is a potent nucleophile.

This nucleophilic carbanion can participate in a wide range of carbon-carbon bond-forming reactions, making this compound a cornerstone for synthesizing diverse molecular scaffolds.

Key Synthetic Transformations

This compound is a reactant in several name reactions and is widely used for the synthesis of heterocyclic compounds.

Knoevenagel Condensation

This is a nucleophilic addition of the active methylene compound to a carbonyl group (aldehyde or ketone), followed by dehydration to yield an α,β-unsaturated product.[10] The reaction is typically catalyzed by a weak base.[10]

Experimental Protocol: General Knoevenagel Condensation [11][12]

-

Setup: To a round-bottom flask, add the carbonyl compound (1.0 mmol), this compound (1.0 mmol), and a suitable solvent (e.g., ethanol (B145695) or water).

-

Catalyst Addition: Add a catalytic amount of a weak base, such as diazabicyclo[5.4.0]undec-7-ene (DBU) (e.g., 1 mmol when using a DBU/water complex system).[12]

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times are typically short, ranging from a few minutes to an hour.[11][12]

-

Work-up: Upon completion, if a precipitate forms, collect it by filtration, wash with cold water or ethanol, and dry to obtain the pure product. If the product is liquid or remains in solution, perform an extraction with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: The crude product is often of high purity, but it can be further purified by recrystallization or column chromatography if necessary.

Thorpe-Ziegler Reaction

The Thorpe reaction is the base-catalyzed self-condensation of aliphatic nitriles to form enamines.[13][14] The intramolecular version, the Thorpe-Ziegler reaction, is a powerful method for synthesizing large rings and cyclic ketones from dinitriles after acidic hydrolysis.[13][15] While this compound itself doesn't undergo intramolecular cyclization, it can react with other nitriles in an intermolecular fashion.

Experimental Protocol: General Thorpe Reaction

-

Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the nitrile (e.g., this compound) in an anhydrous aprotic solvent like THF or toluene.

-

Base Addition: Add a strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), portion-wise at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature or heat to reflux, depending on the reactivity of the substrates. Monitor the reaction by TLC or GC.

-

Quenching: After completion, cool the reaction mixture to 0 °C and carefully quench by adding a proton source, such as aqueous ammonium (B1175870) chloride or dilute acid.

-

Work-up and Purification: Perform an aqueous work-up, extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.

Synthesis of Heterocycles

This compound is a premier starting material for a vast array of heterocyclic compounds.

Coumarins (2H-chromen-2-ones) are a class of compounds with significant biological activities.[16][17] They can be synthesized via the Knoevenagel condensation of a salicylaldehyde (B1680747) derivative with this compound, followed by intramolecular cyclization.

Experimental Protocol: Synthesis of Coumarin-3-carbonitrile [18]

-

Setup: In a suitable vessel, mix salicylaldehyde (1.0 mmol) and this compound (1.0 mmol) in a solvent such as ethanol or n-butanol.

-

Catalyst Addition: Add a catalytic amount of a base like piperidine or triethylamine (B128534) (TEA).

-

Reaction: Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product often precipitates from the solution.

-

Purification: Collect the solid product by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure coumarin (B35378) derivative.

2-Pyridones are another important class of N-heterocycles found in many biologically active molecules.[19] Their synthesis often involves a multi-step sequence starting from this compound.

Experimental Protocol: Synthesis of N-Aryl-3-cyano-2-pyridones [19][20]

Step 1: Synthesis of N-Aryl-2-cyanoacetamide

-

Reaction: Mix an equimolar amount of a substituted aniline (0.02 mol) and this compound (0.02 mol).

-

Conditions: Heat the mixture to reflux for 2 hours. The reaction can often be performed neat (without solvent).

-

Isolation: Cool the reaction mixture. The resulting solid cyanoacetamide derivative is typically purified by recrystallization from ethanol.

Step 2: Synthesis of the 3-Cyano-2-pyridone

-

Setup: In a round-bottom flask, dissolve the N-aryl-2-cyanoacetamide (0.006 mol) and a 1,3-dicarbonyl compound like acetylacetone (B45752) (0.006 mol) in ethanol (approx. 10 mL).

-

Catalyst: Add a catalytic amount of a base, such as potassium hydroxide (B78521) (KOH).

-

Reaction: Stir and reflux the mixture at 80 °C for 4 hours, monitoring by TLC.

-

Work-up: Cool the reaction mixture. The precipitate that forms is collected by filtration and washed with ethanol to yield the desired 3-cyano-2-pyridone derivative. Yields are typically good to excellent (61-79%).[20]

Conclusion

This compound is a highly valuable and versatile C4 synthon in organic synthesis. Its activated methylene group allows it to act as a potent nucleophile in a variety of cornerstone reactions, including the Knoevenagel condensation and Thorpe-Ziegler reaction. Its utility is most profoundly demonstrated in the synthesis of a wide range of biologically relevant heterocyclic scaffolds such as coumarins and pyridones. The straightforward reaction protocols and high yields associated with its transformations make this compound an essential tool for researchers in synthetic chemistry and drug development.

References

- 1. This compound | 13361-31-4 [chemicalbook.com]

- 2. This compound Market: Future Outlook and Trends 2035 [wiseguyreports.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. lookchem.com [lookchem.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 8. calpaclab.com [calpaclab.com]

- 9. This compound | 13361-31-4 | TCI EUROPE N.V. [tcichemicals.com]

- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 11. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 12. asianpubs.org [asianpubs.org]

- 13. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 14. lscollege.ac.in [lscollege.ac.in]

- 15. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. sciforum.net [sciforum.net]

Methodological & Application

Application Notes and Protocols for Knoevenagel Condensation with Isobutyl Cyanoacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, valued for its efficiency in creating α,β-unsaturated compounds.[1][2] This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, catalyzed by a base.[1][3] The resulting products are crucial intermediates in the manufacturing of fine chemicals, polymers, and pharmacologically active molecules.[4] This document provides a detailed protocol for the Knoevenagel condensation using isobutyl cyanoacetate (B8463686), with a focus on practical application in a laboratory setting.

Reaction Principle

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, which is then followed by a dehydration reaction where a water molecule is eliminated.[1] The reaction is typically catalyzed by a weak base, such as a primary or secondary amine like piperidine (B6355638).[1][5] The active methylene group in isobutyl cyanoacetate is deprotonated by the base to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The subsequent elimination of a water molecule yields the α,β-unsaturated product.[6]

Quantitative Data Summary

The efficiency of the Knoevenagel condensation can be influenced by the choice of catalyst, solvent, and reaction conditions. Below is a summary of various protocols for the synthesis of cyanoacrylates, including derivatives of this compound.

| Aldehyde/Ketone | Active Methylene Compound | Catalyst | Solvent | Energy Source | Temperature (°C) | Time | Yield (%) | Reference(s) |

| Aromatic Aldehydes | Ethyl Cyanoacetate | DIPEAc | None | Conventional | 70 | 1-2 h | 90-96 | [7][8] |

| Various Aldehydes | Ethyl Cyanoacetate | Triphenylphosphine | None | Conventional/MW | RT/MW | 5-60 min | 85-98 | [8] |

| Benzaldehyde (B42025) | This compound | Piperidine | Ethanol (B145695) | Conventional | Reflux | 45 min | ~81-90 | [9][10][11] |

| Aromatic Aldehydes | Ethyl Cyanoacetate | DBU/H₂O | Water | Conventional | Room Temp | - | Excellent | [12] |

| Araldehyde | Ethyl Cyanoacetate | Gallium Chloride | None | Grind Stone | Room Temp | - | High | [13] |

| Benzaldehyde | Ethyl Cyanoacetate | [MeHMTA]BF₄ | Water | Conventional | Room Temp | - | Excellent | [14] |

Experimental Protocol: Synthesis of Isobutyl 2-cyano-3-phenylacrylate

This protocol details the synthesis of isobutyl 2-cyano-3-phenylacrylate via a piperidine-catalyzed Knoevenagel condensation of benzaldehyde and this compound.[9][15][16]

Materials:

-

Benzaldehyde

-

This compound

-

Piperidine

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Apparatus for filtration (e.g., Büchner funnel and flask)

-

Cold ethanol for washing

-

Apparatus for drying under vacuum

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve equimolar amounts of benzaldehyde and this compound in ethanol.

-

Catalyst Addition: To this solution, add a catalytic amount of piperidine (approximately 0.1 equivalents).

-

Reaction: Heat the reaction mixture to reflux and maintain stirring.[11] Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 45 minutes to 2 hours.[4][11]

-

Product Precipitation: Upon completion of the reaction, cool the mixture to room temperature. The product should precipitate out of the solution.[4]

-

Isolation: Filter the solid product using a Büchner funnel and wash it with cold ethanol to remove any unreacted starting materials and catalyst.[4]

-

Drying: Dry the purified product under vacuum to yield the final isobutyl 2-cyano-3-phenylacrylate.[4]

-

Characterization: The final product can be characterized by its melting point and spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy. For a similar compound, isobutyl 2-cyano-3-(4-(4-bromophenoxy)phenyl)acrylate, the following characterization data was reported: Yield 81%; mp 97°C; ¹H NMR: δ 8.8 (s, 1H, CH=), 8.4-6.5 (8H, Ph), 4.1 (d, 2H, CH₂), 2.1 (m, 1H, CH), 1.0 (d, 6H, CH₃); ¹³C NMR: δ 163 (C=O), 152 (HC=), 158, 149, 127, 135, 130, 123, 122, 121, 117 (Ph), 116 (CN), 104 (C=), 73 (CH₂), 28 (CH), 19 (CH₃); IR (cm⁻¹) 3076 (m, C-H), 2224 (m, CN), 1726 (s, C=O), 1602 (s, C=C), 1272 (s, C-O-CH₃), 911 (s, C-H out of plane).[10] For isobutyl 2-cyano-3-(4-(4-methoxyphenoxy)phenyl)acrylate, the reported data is: Yield 82.1%; mp 62°C; ¹H NMR: δ 8.2 (s, 1H, CH=), 7.8-6.8 (s, 8H, Ph), 4.1 (d, 2H, CH₂), 3.8 (s, 3H, OCH₃), 2.1 (m, 1H, CH), 1.0 (d, 6H, CH₃); ¹³C NMR: δ 163 (C=O), 154 (HC=), 157, 148, 134, 126, 122, 117 (Ph), 115 (CN), 100 (C=), 72 (CH₂), 28 (CH), 19 (CH₃); IR: (cm⁻¹) 2926 (m, C-H), 2222 (m, CN), 1723 (s, C=O), 1591 (s, C=C), 1245 (s, C-O-CH₃), 876 (s, C-H out of plane).[10]

Visualizations

Experimental Workflow

Caption: Workflow for Knoevenagel Condensation.

Reaction Mechanism

Caption: Knoevenagel Condensation Mechanism.

References

- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 2. Knoevenagel Condensation Reaction [sigmaaldrich.com]

- 3. Knoevenagel Condensation | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. benchchem.com [benchchem.com]

- 5. Knoevenagel Condensation | Chem-Station Int. Ed. [en.chem-station.com]

- 6. jk-sci.com [jk-sci.com]

- 7. View of Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [jmcs.org.mx]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide [mdpi.com]

- 12. asianpubs.org [asianpubs.org]

- 13. researchgate.net [researchgate.net]

- 14. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 15. chemrxiv.org [chemrxiv.org]

- 16. chemrxiv.org [chemrxiv.org]

Application Notes and Protocols for the Synthesis of Substituted Propenoates using Isobutyl Cyanoacetate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of substituted propenoates via the Knoevenagel condensation of isobutyl cyanoacetate (B8463686) with various carbonyl compounds. This class of compounds holds significant potential in materials science and medicinal chemistry.

Introduction

Substituted propenoates, specifically isobutyl 2-cyano-3-arylpropenoates, are versatile building blocks in organic synthesis. They are commonly synthesized through the Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[1] In this case, isobutyl cyanoacetate serves as the active methylene (B1212753) compound, which reacts with various aldehydes and ketones in the presence of a basic catalyst to yield the corresponding α,β-unsaturated propenoate.

The electron-withdrawing nature of the cyano and isobutoxycarbonyl groups activates the methylene protons of this compound, facilitating deprotonation by a weak base. Piperidine (B6355638) is a commonly employed and effective catalyst for this transformation, promoting the reaction under mild conditions.[2][3][4][5][6] The resulting substituted propenoates are valuable precursors for the synthesis of polymers and have shown promise in the development of novel therapeutic agents due to their diverse biological activities. For instance, derivatives of cyanoacrylates have been investigated for their anti-inflammatory and anticancer properties.[7][8][9]

Data Presentation

The following table summarizes the reaction of this compound with a variety of substituted benzaldehydes, showcasing the versatility of the Knoevenagel condensation in generating a library of substituted propenoates.

| Entry | Aldehyde Substituent (R) | Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |

| 1 | 4-Acetamido | Piperidine | - | Stirring | - | [2] |

| 2 | 2-Cyano | Piperidine | - | Stirring | - | [2] |

| 3 | 3-Cyano | Piperidine | - | Stirring | - | [2] |

| 4 | 4-Cyano | Piperidine | - | Stirring | - | [2] |

| 5 | 4-Dimethylamino | Piperidine | - | Stirring | - | [2] |

| 6 | 4-Diethylamino | Piperidine | - | Stirring | - | [2] |

| 7 | 2,6-Dimethyl | Piperidine | - | Stirring | - | [2] |

| 8 | 3,4-Dimethyl | Piperidine | - | Stirring | - | [2] |